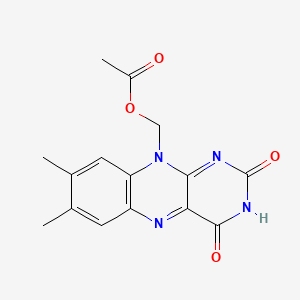

Hydroxymethylflavin

Description

Structure

3D Structure

Properties

IUPAC Name |

(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4/c1-7-4-10-11(5-8(7)2)19(6-23-9(3)20)13-12(16-10)14(21)18-15(22)17-13/h4-5H,6H2,1-3H3,(H,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDBIZKNSLJORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189393 | |

| Record name | Hydroxymethylflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35847-78-0 | |

| Record name | Hydroxymethylflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035847780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxymethylflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Biosynthesis of Hydroxymethylflavin

Elucidation of Hydroxymethylflavin Biosynthetic Pathways

The biosynthesis of this compound is intrinsically linked to the metabolism and degradation of riboflavin (B1680620). While it is recognized as a key metabolite, the precise pathways and regulatory mechanisms are still areas of ongoing investigation.

The primary and direct precursor for the biosynthesis of this compound is Riboflavin . google.comdokumen.pub The formation of 7- and 8-hydroxymethylflavins occurs via the oxidation of the methyl groups at positions 7 and 8 on the isoalloxazine ring of riboflavin. google.comdokumen.pub This conversion is part of the broader metabolic processing of riboflavin in the body. dokumen.pub

The degradation of riboflavin can also lead to other related flavin compounds. Depending on the conditions, such as exposure to light, the ribityl side chain can be cleaved, resulting in the formation of Lumiflavin (B1675435) or Lumichrome (B1664701) . google.comiastate.eduscribd.com In some proposed mechanisms, particularly under anaerobic photolysis, the process may involve intermediates such as a reduced this compound and Erythrose . iastate.eduscribd.com

| Compound | Role in this compound Biosynthesis | Reference |

|---|---|---|

| Riboflavin | Direct Precursor | google.com, dokumen.pub |

| Guanosine Triphosphate (GTP) | Primary Precursor for Riboflavin Synthesis | N/A |

| Ribulose-5-phosphate | Primary Precursor for Riboflavin Synthesis | N/A |

| Reduced this compound | Potential Intermediate | iastate.edu, scribd.com |

The specific enzymatic machinery responsible for the direct conversion of riboflavin to this compound has not been fully characterized. The process is generally described as an oxidation or degradation reaction. google.comdokumen.pub

Detailed information on specific enzymes that catalyze the hydroxylation of riboflavin's methyl groups is limited. One proposed mechanism suggests that the oxidation may occur when riboflavin forms a complex with Tryptophan during an oxidation reaction, which facilitates the cleavage of the isoalloxazine ring and oxidation of the methyl groups. google.com This indicates that the conversion may not be a simple substrate-enzyme reaction but could be mediated by a more complex interaction or by enzymes with broad substrate specificity, such as cytochrome P450 monooxygenases, although this has not been explicitly confirmed for this compound.

There is no known direct genetic regulatory mechanism specifically for the production of this compound. Its biosynthesis is considered a metabolic consequence of riboflavin levels, and therefore, its regulation is indirectly tied to the genetic control of riboflavin synthesis. google.com

Gene expression is a highly regulated process that controls when and to what extent proteins, including enzymes, are synthesized. nih.govwikipedia.org In many organisms, the synthesis of riboflavin is tightly controlled. For instance:

In bacteria, regulation often occurs at the transcriptional level through a mechanism known as a "riboswitch," where the flavin mononucleotide (FMN) coenzyme binds to mRNA to block further transcription.

In flavinogenic yeasts, the transcription of genes for riboflavin synthesis is repressed by iron ions.

Given that this compound is a downstream metabolite, its formation is dependent on the availability of its precursor, riboflavin. Thus, the genetic and metabolic factors that control riboflavin concentration indirectly influence the rate of this compound synthesis.

Enzymatic Machinery Involved in this compound Biosynthesis

Chemoenzymatic and Organic Synthesis Methodologies for this compound and its Analogues

Chemoenzymatic and organic synthesis provide powerful tools for producing compounds like this compound and its analogues. nih.govmdpi.com These approaches are crucial for obtaining pure substances for structural confirmation, biological testing, and the development of molecular probes. nih.govfindaphd.com Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes), offering an efficient and sustainable approach to complex molecules. researchgate.netescholarship.org

While specific, detailed synthetic routes for this compound are not extensively documented in the literature, the principles of organic synthesis allow for its theoretical construction. bioacts.com The synthesis of flavin analogues is a well-established field, often pursued to create probes for studying flavin-dependent enzymes or to investigate structure-activity relationships. nih.govrsc.org

A general strategy for synthesizing this compound or its analogues would likely involve:

Building the Isoalloxazine Core: Synthesizing the central three-ring flavin structure from simpler aromatic precursors.

Functional Group Introduction: Introducing the required methyl and hydroxymethyl groups onto the benzene (B151609) ring portion of the isoalloxazine structure. This could involve multi-step protection, activation, and substitution reactions common in organic chemistry.

Side-Chain Attachment: Attaching the ribityl side chain or a modified version thereof to the N-10 position.

Such synthetic probes are invaluable for activity-based protein profiling and for interrogating the function of specific enzymes in complex biological samples. rsc.org By designing analogues with specific reporter tags (e.g., fluorescent dyes), researchers can visualize and quantify the activity of target enzymes. bioacts.com

Chemoenzymatic Approaches for Stereoselective Synthesis

The principles of chemoenzymatic synthesis, which synergistically combine the versatility of chemical reactions with the high selectivity of biocatalysts, are well-established for producing a wide array of chiral molecules. rsc.orgnih.govmdpi.com Enzymes are renowned for their ability to perform reactions with exceptional regio- and stereoselectivity under mild conditions, making them ideal tools for the synthesis of complex, optically pure compounds. nih.govresearchgate.net These approaches often involve using enzymes for key stereochemistry-defining steps within a multi-step chemical synthesis route. researchgate.netescholarship.org

Common chemoenzymatic strategies that could theoretically be applied to the synthesis of a chiral molecule like this compound include:

Kinetic Resolution: Employing an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.

Asymmetric Synthesis: Using an enzyme to convert a prochiral substrate into a single chiral product.

Enzyme-Catalyzed C-H Functionalization: The direct and selective introduction of functional groups at specific carbon-hydrogen bonds, a powerful tool for late-stage modification. nih.gov

Despite the potential of these methods, specific research detailing their application to this compound remains elusive. The existing literature primarily identifies 7-hydroxymethylflavin and 8-hydroxymethylflavin as urinary metabolites of riboflavin, reflecting dietary intake rather than targeted synthesis. dokumen.pub The photochemical degradation of riboflavin can also lead to the formation of a hydroxymethyl flavin intermediate. scribd.com

The lack of dedicated research on the chemoenzymatic synthesis of this compound suggests an open area for future investigation. The development of such synthetic routes would be valuable for producing stereochemically pure standards for metabolic studies, as well as for exploring the potential biological activities of individual enantiomers. Future research in this area would likely involve the discovery or engineering of novel enzymes, such as oxidoreductases or monooxygenases, capable of selectively hydroxylating the methyl groups of a flavin precursor.

Given the absence of specific research findings, no data tables on reaction conditions, enzyme selection, or stereoselectivity for the chemoenzymatic synthesis of this compound can be presented at this time.

Detailed Scientific Article on this compound Cannot Be Generated

After conducting a comprehensive search of scientific literature and biochemical databases, it has been determined that there is insufficient specific information available on the chemical compound “this compound” to generate the detailed article as requested.

The provided outline requires in-depth information on specific binding proteins, structural biology, kinetic and thermodynamic data, and its explicit role as a cofactor in enzymatic reactions. The existing body of scientific research focuses overwhelmingly on the common flavin derivatives, namely Flavin Mononucleotide (FMN) and Flavin Adenine (B156593) Dinucleotide (FAD), which are the primary flavin coenzymes in biological systems.

The searches for "this compound" did not yield specific studies that would allow for a scientifically accurate and thorough discussion on the topics outlined:

Molecular Interactions and Mechanisms of Action of Hydroxymethylflavin

Role in Enzymatic Catalysis and Cofactor Function:There is no evidence in the available literature to suggest that hydroxymethylflavin serves as a common prosthetic group or cosubstrate in flavin-dependent enzymes. As a result, there are no mechanistic insights into biotransformations that are specifically dependent on this compound.

Generating an article based on the provided outline would require extrapolating data from FAD and FMN and presenting it as specific to this compound, which would be scientifically inaccurate and misleading. Therefore, to maintain scientific integrity and accuracy, the request cannot be fulfilled.

Involvement in Cellular Signaling Pathways

Cellular signaling pathways are complex networks that transmit information from the cell surface to intracellular targets, ultimately dictating cellular responses. wikipedia.org These pathways, often organized as cascades, involve a series of molecular events, such as protein phosphorylation, that amplify the initial signal. labxchange.org Key signaling cascades that regulate fundamental cellular processes include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways. labxchange.orgnih.gov

The direct interaction of this compound with specific signaling cascades has not been fully elucidated. However, the broader class of flavonoids and other redox-active molecules are known to influence these pathways. Often, this modulation occurs through the regulation of the cellular redox environment, as many components of signaling cascades, including kinases and phosphatases, are sensitive to oxidative stress.

Given its flavin structure, this compound possesses the chemical properties to participate in redox reactions, which could in turn influence redox-sensitive signaling pathways. For instance, alterations in the cellular balance of reactive oxygen species (ROS) can trigger cascades like the MAPK pathway, which is involved in stress responses, proliferation, and apoptosis. nih.gov Therefore, it is plausible that this compound could mediate signaling events by influencing the activity of redox-sensitive proteins within these cascades.

The ultimate outcome of most signaling cascades is the regulation of gene expression. mdpi.com Signaling pathways activate or inhibit transcription factors, which are proteins that bind to specific DNA sequences to control the transcription of target genes. nih.gov This modulation of gene expression allows the cell to adapt to environmental changes, differentiate, or respond to stress.

While direct gene expression profiling in response to this compound is limited, its potential influence can be inferred from its chemical nature as a flavin. Flavin-mediated changes in the cellular redox state are known to impact redox-sensitive transcription factors such as Nuclear factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.net Nrf2, for example, is a master regulator of the antioxidant response, controlling the expression of a wide array of genes that protect the cell from oxidative damage. Activation of the Nrf2 pathway would lead to the upregulation of genes encoding antioxidant enzymes and detoxifying proteins. Conversely, modulation of the NF-κB pathway could influence the expression of genes related to inflammation and immunity.

Therefore, if this compound participates in cellular redox processes, it would be expected to indirectly modulate the expression of genes governed by these redox-sensitive transcription factors, thereby affecting cellular processes like antioxidant defense, inflammation, and metabolism.

Table 2: Potential Gene Targets Modulated by Redox-Sensitive Signaling Pathways

| Signaling Pathway/Transcription Factor | Example Target Genes | Associated Cellular Process |

|---|---|---|

| Nrf2/ARE Pathway | HMOX1, NQO1, GCLC | Antioxidant defense, Detoxification |

| NF-κB Pathway | TNF-α, IL-6, COX2 | Inflammation, Immune response |

| PI3K/Akt/mTOR Pathway | BCL2, CCND1 | Cell survival, Proliferation |

| MAPK (ERK, JNK, p38) Pathway | FOS, JUN, ATF2 | Stress response, Cell growth, Apoptosis |

Redox Chemistry and Electron Transfer Mechanisms

The biological activity of this compound is fundamentally linked to the redox chemistry of its isoalloxazine ring system, which is the characteristic structure of all flavins. wikipedia.orghmdb.ca This tricyclic structure can exist in three different redox states: the fully oxidized quinone, a one-electron reduced semiquinone radical, and a two-electron reduced hydroquinone. This versatility allows flavins to act as crucial mediators in a wide variety of biochemical reactions, participating in both one- and two-electron transfer processes.

The redox potential of a flavin is a measure of its tendency to accept electrons. This property is not fixed but is highly influenced by the surrounding molecular environment, such as the binding pocket of an enzyme. nih.gov This tuning of the redox potential allows flavoenzymes to catalyze reactions across a broad electrochemical spectrum. While the precise standard redox potential of this compound has not been extensively reported, its behavior is governed by the foundational chemistry of the flavin core. The presence of the hydroxymethyl group on the aromatic ring may subtly modulate its electronic properties and, consequently, its redox potential compared to unsubstituted flavins.

Table 3: Redox States of the Flavin Isoalloxazine Ring

| Redox State | Name | Electrons/Protons Added | Description |

|---|---|---|---|

| Flox | Quinone (Oxidized) | - | The fully oxidized state, acts as an electron acceptor. |

| FlH• | Semiquinone (Neutral Radical) | 1e-, 1H+ | A one-electron reduced, radical intermediate. |

| FlH2 | Hydroquinone (Reduced) | 2e-, 2H+ | The fully reduced state, acts as an electron donor. |

Flavins are indispensable components of cellular energy metabolism, primarily through their roles as the coenzymes Flavin mononucleotide (FMN) and Flavin adenine (B156593) dinucleotide (FAD). wikipedia.org These molecules are integral to the mitochondrial electron transport chain (ETC), the primary site of ATP synthesis in eukaryotes. wikipedia.orgkhanacademy.org Specifically, FMN is the prosthetic group of Complex I (NADH dehydrogenase), and FAD is covalently bound to Complex II (Succinate dehydrogenase). achievable.me In these complexes, the flavin coenzymes accept electrons from NADH and succinate, respectively, and transfer them down the chain, a process that drives the pumping of protons and ultimately generates ATP. khanacademy.org

Cellular redox homeostasis refers to the delicate balance between the production of reactive oxygen species (ROS) and their removal by antioxidant systems. mdpi.comnih.gov Disruptions in this balance lead to oxidative stress, which is implicated in numerous pathologies. sciopen.commdpi.com Flavoenzymes are central to maintaining this equilibrium. Besides their role in the ETC, enzymes like glutathione (B108866) reductase (which uses FAD) are critical for regenerating the antioxidant glutathione.

Biological Roles and Physiological Significance in Model Systems Preclinical/mechanistic Focus

Contribution to Metabolic Pathways

Hydroxymethylflavins emerge as products during the metabolic transformations of riboflavin (B1680620), underscoring their involvement in the intricate web of cellular metabolism.

Riboflavin, the precursor to hydroxymethylflavins, is a vital component of the oxidative phosphorylation enzyme system, playing a critical role in protein metabolism and the generation of cellular energy, which are central to primary metabolic processes dsmz.de. Primary metabolites are compounds directly involved in the normal growth, development, and reproduction of an organism, such as carbohydrates, proteins, nucleic acids, and lipids wikipedia.orgguidetopharmacology.orguni.lu. The degradation of riboflavin into derivatives like hydroxymethylflavin, and subsequently into compounds such as lumichrome (B1664701) and lumiflavin (B1675435), signifies a part of the metabolic breakdown pathway of this essential vitamin fishersci.seimperial.ac.uk.

Flavins are integral to central metabolic hubs, particularly through their role in the respiratory chain, a key pathway for cellular energy production dsmz.de. This highlights their indirect, yet fundamental, connection to the core energy-generating mechanisms that underpin all cellular activities.

Nutrient cycling describes the movement and exchange of essential chemical elements through various components of an ecosystem, including the atmosphere, soil, water bodies, and living organisms. This process is vital for the continuous availability of nutrients necessary for life. As metabolites of riboflavin, a crucial micronutrient, hydroxymethylflavins participate in the biochemical transformations of carbon and nitrogen within biological systems. The urinary excretion of 7- and 8-hydroxymethylflavins, for example, serves as an indicator of dietary riboflavin intake in humans, demonstrating their role in the biological cycling and excretion of this vitamin dsmz.de. Decomposers, such as fungi and bacteria, play a critical role in nutrient cycling by breaking down dead organisms and returning nutrients to the soil for reuse by other organisms. The biosynthesis of lumichrome, a degradation product of this compound, by various microorganisms further exemplifies the involvement of flavin derivatives in the broader biological and environmental cycling of nutrients fishersci.sempg.de.

Impact on Cellular Physiology and Homeostasis

The maintenance of cellular homeostasis—a dynamic equilibrium of internal conditions—is paramount for cell survival and proper function in multicellular organisms. Cells achieve this by sensing and responding to internal and external cues, adjusting their metabolism to nutrient availability, energy levels, and growth factors.

Flavins, including those from which hydroxymethylflavins are derived, contribute significantly to cellular antioxidant functions fishersci.se. This antioxidant capacity is crucial for protecting cells from damage, which in turn supports normal cellular growth and differentiation. Cellular growth and differentiation are tightly regulated processes, and their disruption can lead to various pathologies.

Apoptosis, or programmed cell death, is a fundamental physiological mechanism characterized by specific morphological and biochemical changes, essential for development, tissue renewal, and the removal of damaged or unwanted cells. While this compound's direct regulatory role in these processes is not explicitly detailed in the provided information, the broader class of flavins, by supporting energy metabolism and antioxidant defenses, indirectly contributes to the cellular environment necessary for the proper regulation of growth, differentiation, and apoptosis. Oxidative stress, which flavins help mitigate, is a known trigger for apoptosis. The balance between pro-apoptotic and anti-apoptotic proteins is a critical determinant of whether a cell undergoes apoptosis.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify them imperial.ac.uknih.gov. Environmental stressors, both endogenous and exogenous, can induce ROS generation imperial.ac.uk. Flavins, due to their involvement in redox reactions and cellular antioxidant functions, play a role in the cellular response to such challenges fishersci.se.

The coenzyme forms of riboflavin, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), are essential for numerous oxidation-reduction reactions that protect against oxidative damage. As hydroxymethylflavins are derived from riboflavin, their presence and metabolism reflect the cell's handling of flavin compounds, which are integral to the antioxidant defense system. An effective antioxidant network is crucial to counteract elevated ROS levels that can overwhelm endogenous cellular antioxidant mechanisms during environmental stress, thereby maintaining tissue oxygen homeostasis imperial.ac.uk.

Functional Roles in Diverse Organisms and Biological Systems

The functional roles of hydroxymethylflavins and their related compounds extend across a variety of organisms and biological systems, highlighting the conserved importance of flavin biochemistry.

For instance, lumichrome, a direct degradation product of 9-hydroxymethyl flavin, is biosynthesized by a diverse array of organisms, including the bacterium Nocardia alba, the ascidian Halocynthia roretzi, and the herbaceous plant Galactites tomentosa Moench fishersci.sempg.de. This widespread biosynthesis indicates a conserved metabolic pathway for flavin degradation products across different biological kingdoms.

Furthermore, the involvement of this compound (specifically an HPL-like structure) in the F420 production pathway in methanogenic microorganisms and Mycobacteria underscores its specialized functional role in these microbial systems nih.gov. Riboflavin itself is also synthesized by intestinal bacteria, demonstrating a microbial contribution to flavin availability imperial.ac.uk. In mammals, the urinary excretion of 7- and 8-hydroxymethylflavins, such as 7-a-hydroxyriboflavin, serves as a metabolic indicator reflecting dietary riboflavin intake, showcasing their role as biomarkers in physiological assessment dsmz.de. These examples collectively illustrate the diverse and integral functional roles of this compound and its related compounds within the broader biological landscape.

Analytical and Spectroscopic Methodologies for Hydroxymethylflavin Research

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental tool for separating hydroxymethylflavin from complex mixtures, such as reaction products or biological samples. nih.gov The choice of technique depends on the specific requirements of the analysis, from purification to quantitative assessment. advancechemjournal.com

High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation, identification, and quantification of this compound. advancechemjournal.comresearchgate.net The technique's high resolution and accuracy make it indispensable for analyzing flavin derivatives. researchgate.net HPLC systems allow for the effective separation of individual components in complex mixtures based on their differential affinities for the stationary and mobile phases. researchgate.net

For the analysis of flavin compounds, including derivatives like this compound, both normal-phase and reversed-phase HPLC can be employed. mdpi.com Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is a common approach. advancechemjournal.com The selection of detectors, such as UV-visible, fluorescence, or mass spectrometry (MS), enhances the versatility and precision of the analysis. nih.govresearchgate.net Fluorescence detection is particularly useful for flavins due to their native fluorescent properties, offering high sensitivity and selectivity. mdpi.com

The goal of an HPLC method is to separate the primary compound from impurities, synthetic intermediates, and degradation products. advancechemjournal.com Method development involves optimizing the mobile phase composition, column type, and detector settings to achieve the desired separation and sensitivity. nih.gov For instance, a study on various functional compounds in sesame oil utilized a normal-phase HPLC system with a silica (B1680970) column and a mobile phase of n-hexane, tetrahydrofuran, and 2-propanol, demonstrating the capability to separate multiple classes of compounds in a single run. mdpi.com While specific parameters for this compound are not extensively detailed, methods developed for similar flavin compounds provide a strong foundation.

Table 1: Representative HPLC Parameters for Flavin Analysis

| Parameter | Description | Example System for Flavin-like Compounds |

|---|---|---|

| Stationary Phase (Column) | The solid support where separation occurs. | VertisepTM UPS silica column (4.6 × 250 mm, 5 µm) mdpi.com |

| Mobile Phase | The solvent that moves the sample through the column. | n-hexane/tetrahydrofuran/2-propanol mixture mdpi.com |

| Detection | The method used to visualize and quantify the separated compounds. | Diode Array Detector (DAD) and Fluorescence Detector (FLD) mdpi.com |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.4 mL/min |

| Injection Volume | The amount of sample introduced into the system. | 1 µL |

This table presents a generalized example based on methods used for analyzing compounds with similar chemical properties. mdpi.com

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) serve as valuable complementary techniques in the analysis of this compound. acs.orgmakingmolecules.com

Gas Chromatography (GC) is particularly useful for the analysis of volatile or semi-volatile compounds. For non-volatile substances like many flavin derivatives, a derivatization step, such as trimethylsilylation, is often required to increase volatility. nih.gov In a study of hydroxyphenolic acids in uremic serum, trimethylsilylated extracts were analyzed by a gas chromatograph-mass spectrometer (GC-MS), demonstrating the technique's power for quantitative analysis. nih.gov A similar approach could be applied to this compound. For example, the analysis of 6,7-dimethyl-9-hydroxymethylisoalloxazine, a this compound derivative, has been performed using GC. acs.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress, assessing sample purity, and identifying compounds. makingmolecules.comlibretexts.org The separation is based on the differential partitioning of compounds between a planar stationary phase (e.g., silica gel on a plate) and a mobile phase. makingmolecules.com For this compound acetate, TLC has been used to determine recoveries from the stationary phase, indicating its utility in purification and semi-quantitative analysis. capes.gov.br The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. researchgate.net Visualization of flavins on TLC plates is often achieved by their native color or by fluorescence under UV light. libretexts.org

Table 2: Applications of GC and TLC in Flavin Research

| Technique | Application | Key Considerations |

|---|---|---|

| Gas Chromatography (GC) | Quantitative analysis of volatile derivatives. | Requires derivatization (e.g., silylation) for non-volatile flavins. Often coupled with Mass Spectrometry (MS) for identification. nih.gov |

| Thin-Layer Chromatography (TLC) | Purity assessment, reaction monitoring, and preliminary identification. makingmolecules.com | Selection of appropriate mobile phase (solvent system) and visualization method (e.g., UV light). libretexts.orgcapes.gov.br |

Spectroscopic Characterization for Structural Elucidation and Quantitative Analysis

Spectroscopy is crucial for determining the molecular structure of this compound and for its quantitative measurement. libretexts.org Different spectroscopic methods provide complementary information about its electronic and atomic arrangement.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. msu.edu The flavin nucleus is a strong chromophore, giving flavins characteristic UV-Vis absorption spectra. znaturforsch.com These spectra are used for both identification and quantification. technologynetworks.com

A typical UV-Vis spectrum is a plot of absorbance versus wavelength, with the wavelength of maximum absorbance denoted as λmax. msu.edu For flavins, the spectrum is highly dependent on the solvent and substitution patterns on the isoalloxazine ring. The spectra typically show two main absorption bands: one in the near-UV region (around 370 nm) and another in the blue region (around 450 nm). The formation of 9-hydroxymethyl flavin can lead to distinct spectral features compared to other flavins like lumiflavin (B1675435) or lumichrome (B1664701). researchgate.net

Table 3: Illustrative UV-Vis Absorption Maxima for Flavin-Type Compounds

| Compound Type | Solvent | Approximate λmax (nm) |

|---|---|---|

| Flavin Derivatives | Aqueous/Organic | ~370 (Band II), ~450 (Band I) |

This table provides general absorption regions for flavin-like chromophores. Specific values for this compound may vary.

Fluorescence spectroscopy is an exceptionally sensitive technique for studying flavins, which are naturally fluorescent molecules. ossila.com The process involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. ossila.com This technique can be used for quantitative analysis through spectrofluorimetric assays. researchgate.net

The fluorescence properties, including the excitation and emission spectra, quantum yield, and lifetime, are influenced by the molecular structure and the local environment. rsc.org For example, substitution on the flavin ring can significantly shift the emission spectra. rsc.org Spectrofluorimetric methods have been developed for the simultaneous assay of riboflavin (B1680620) and its photoproducts, such as formylmethylflavin, lumichrome, and lumiflavin, by exploiting differences in their fluorescence characteristics and solubility. researchgate.net A similar approach could be tailored for the specific detection and quantification of this compound. The formation of 9-hydroxymethyl flavin is a key step in certain flavin degradation pathways, and its distinct fluorescent properties could be harnessed for kinetic studies. researchgate.net

Table 4: Key Parameters in Fluorescence Spectroscopy for Flavin Analysis

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Excitation Wavelength (λex) | The wavelength of light absorbed by the molecule to reach an excited state. | Specific to the flavin structure; typically near the UV-Vis absorption maximum. |

| Emission Wavelength (λem) | The wavelength of light emitted as the molecule returns to the ground state. | Characteristically longer than λex; used for detection and quantification. |

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency. | Can be affected by solvent and molecular structure, providing analytical insights. rsc.org |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before emitting a photon. | Sensitive to environmental factors and molecular interactions. researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, including this compound. msu.eduembl-hamburg.de It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. mdpi.com

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton signal indicates its electronic environment, while spin-spin coupling (splitting patterns) reveals the number of neighboring protons. libretexts.org The integration of the peak area corresponds to the number of protons generating the signal. libretexts.org

For a compound like 6,7-dimethyl-9-hydroxymethylisoalloxazine, the structure is confirmed by NMR data. acs.org The signals for the methyl groups, aromatic protons, and the protons of the hydroxymethyl group (-CH₂OH) would appear at characteristic chemical shifts. mdpi.com The presence of the hydroxymethyl group would be identified by a specific signal for the methylene (B1212753) (-CH₂) protons and another for the hydroxyl (-OH) proton, with their positions influenced by the rest of the flavin structure. mdpi.com Two-dimensional NMR techniques can further establish the connectivity between atoms. murdoch.edu.au

Table 5: Expected ¹H NMR Signals for a this compound Derivative

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Description |

|---|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | Singlet (s) or Doublet (d) | Protons attached to the isoalloxazine ring system. |

| Methylene Protons (-CH₂OH) | 4.0 - 5.0 | Singlet (s) or Doublet (d) | Protons on the carbon adjacent to the hydroxyl group. |

| Methyl Protons (-CH₃) | 2.0 - 3.0 | Singlet (s) | Protons of methyl groups attached to the flavin ring. |

Note: This table presents generalized, expected values based on typical chemical shifts for similar functional groups. mdpi.com Actual values for this compound would require experimental determination.

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing highly sensitive and specific information on its molecular weight and structure. ijpras.comneu.edu.tr This technique involves the ionization of the target molecule and the subsequent measurement of the mass-to-charge ratio (m/z) of the resulting ions. neu.edu.tr

LC-MS/MS for Metabolite Profiling and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification and identification of flavin metabolites, including this compound, in complex biological matrices such as human plasma. nih.govresearchgate.net This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS workflow for flavin analysis, the sample is first subjected to a protein precipitation step, often stabilized with an acid like ascorbic acid. nih.gov The extracted analytes are then separated on a specialized LC column, such as a pentafluorophenyl column, using a gradient mobile phase. nih.gov The separated compounds are then introduced into the mass spectrometer.

The mass spectrometer is often operated in multiple reaction monitoring (MRM) mode, which provides high specificity. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This precursor-to-product ion transition is a unique signature for the target analyte, allowing for its accurate quantification even in the presence of other co-eluting compounds. nih.govresearchgate.net LC-MS/MS assays have been successfully developed to simultaneously quantify various vitamin B metabolites, including those in the flavin family, from small sample volumes. nih.govresearchgate.net For instance, 8-Hydroxymethyl-riboflavin (8-HMR) has been identified as an oxidative degradation product of riboflavin. fao.org

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous identification of unknown compounds and the confirmation of elemental compositions by providing highly accurate mass measurements. bioanalysis-zone.comlabmanager.commeasurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio to several decimal places, allowing for the determination of the exact mass of a molecule. bioanalysis-zone.com

This high mass accuracy is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. bioanalysis-zone.com For example, by comparing the experimentally measured exact mass with the calculated theoretical mass for a proposed chemical formula, HRMS can confidently identify a compound. This is particularly valuable in metabolite identification, where unexpected products may be formed. ijpras.com

Techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) and Orbitrap-based mass spectrometers are examples of instruments capable of ultra-high resolution. labmanager.com These instruments are used to calculate the sum formula of unknown signals based on the unique mass defect of individual isotopes. edinst.com Time-resolved mass spectrometry coupled with infrared multiple-photon dissociation (IRMPD) has been employed to characterize the photoproducts of riboflavin, such as formylmethylflavin and lumichrome, demonstrating the power of HRMS in elucidating complex photochemical pathways. nih.gov

Table 2: Key Mass Spectrometry Parameters for Flavin Analysis

| Parameter | Description | Relevance to this compound Analysis |

| Precursor Ion (m/z) | The mass-to-charge ratio of the intact molecular ion. | Used for selection in MS/MS experiments. For 8-Hydroxymethyl-riboflavin (C₁₇H₂₀N₄O₇), the monoisotopic mass is 392.1335 u. |

| Product Ion(s) (m/z) | The mass-to-charge ratios of the fragments generated from the precursor ion. | Used for confirmation and quantification in MRM mode. Fragmentation patterns provide structural information. uni-saarland.de |

| Collision Energy (eV) | The energy applied to induce fragmentation of the precursor ion. | Optimized to maximize the signal of specific product ions. |

| Mass Accuracy (ppm) | The deviation of the measured mass from the theoretical exact mass. | A low ppm error (<5 ppm) in HRMS provides high confidence in the elemental composition. chromatographyonline.com |

Advanced Imaging Techniques for In Situ Localization and Dynamics

Advanced imaging techniques are vital for understanding the subcellular localization and dynamic processes of flavins, including this compound, within living cells and tissues. These methods provide spatial and temporal information that is complementary to the structural and quantitative data obtained from spectroscopy and mass spectrometry.

Fluorescence-based microscopy techniques are particularly well-suited for imaging flavins due to their intrinsic fluorescence. nih.govfrontiersin.orgspiedigitallibrary.org Flavins can be excited with blue or green light and emit fluorescence in the 490 to 530 nm range. spiedigitallibrary.org

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the decay rate of fluorescence, which is sensitive to the local microenvironment of the fluorophore. nih.govspiedigitallibrary.org This allows for the differentiation of free and protein-bound flavins. For example, bound flavins typically exhibit shorter fluorescence lifetimes (0.5 to 2 ns) compared to free flavin adenine (B156593) dinucleotide (FAD) (2 to 3 ns). spiedigitallibrary.org FLIM has been used to monitor the metabolic state of living cells by imaging mitochondrial flavin fluorescence. nih.gov

Confocal microscopy is another key imaging modality used to obtain high-resolution, optically sectioned images of flavin fluorescence within cells. Studies have shown that flavin fluorescence is predominantly localized in the mitochondria. spiedigitallibrary.org Some studies have also detected flavin fluorescence within the cell nucleoli, which exhibited different spectral and lifetime characteristics, suggesting the presence of free flavins. spiedigitallibrary.org

Furthermore, specialized fluorescent probes have been developed to label flavin analogues in live cells, enabling the discrimination between different cell types (e.g., cancer vs. normal cells) based on their flavin expression levels. acs.org These advanced imaging approaches, including techniques like fluorescence in situ hybridization (FISH) for localizing specific nucleic acid sequences, provide critical insights into the biological roles and dynamics of flavins like this compound at the cellular level. youtube.com

Computational and Theoretical Studies of Hydroxymethylflavin

Molecular Docking and Dynamics Simulations of Hydroxymethylflavin Interactions with Biomolecules

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to model the physical movements of atoms and molecules and to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. ebsco.commdpi.com These methods are crucial in the initial stages of drug design and for understanding biochemical pathways. mdpi.comgonzalezbello.com

Protein-Ligand Binding Affinity Prediction and Mechanism

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. tjnpr.org This technique uses scoring functions to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). nih.gov A more negative binding energy generally indicates a more stable and favorable interaction. For this compound, this could be applied to understand its interaction with flavin-dependent enzymes or potential off-target proteins.

The process involves preparing the 3D structures of both the ligand (this compound) and the protein target. The ligand is then placed into the protein's binding site, and various conformations are sampled to find the most energetically favorable pose. biorxiv.org Machine learning algorithms are increasingly being used to improve the accuracy of these binding affinity predictions by learning from large datasets of known protein-ligand interactions. nih.govdiva-portal.orgarxiv.org

Although specific docking studies on this compound are not prominent, a hypothetical docking study against a flavoprotein could yield results like those presented in Table 1. Such a study would reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues, providing insight into its binding mechanism.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein This table is for illustrative purposes to show typical data from a molecular docking study.

| Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Flavokinase | -7.8 | 1.5 µM | Tyr35, Arg124 | Hydrogen Bond |

| Flavokinase | -7.8 | 1.5 µM | Val67, Leu126 | Hydrophobic |

| Apoptosis-inducing factor | -6.5 | 15.2 µM | Ser440, Gln481 | Hydrogen Bond |

| Apoptosis-inducing factor | -6.5 | 15.2 µM | Pro441, Ile482 | Hydrophobic |

Conformational Dynamics and Stability Analysis

Molecular dynamics (MD) simulations provide a detailed view of the behavior of molecules over time. ebsco.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, revealing how the molecule moves, flexes, and changes its shape (conformation). mdpi.com This is essential for understanding protein function and stability. ucalgary.ca

For this compound, MD simulations could explore its conformational flexibility in different environments, such as in aqueous solution or when bound to a protein. nih.gov The stability of different conformations is assessed by analyzing the simulation trajectory to identify preferred shapes and the transitions between them. ucalgary.caic.ac.uk Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability of the molecule and the flexibility of its constituent atoms, respectively.

Furthermore, MD simulations of a protein-hydroxymethylflavin complex would reveal the stability of the binding pose predicted by docking. nih.gov It can show whether the ligand remains stably bound or dissociates, and how the protein's conformation adapts to the presence of the ligand. gonzalezbello.com Such simulations are computationally intensive but provide invaluable insights into the dynamic nature of molecular interactions that static docking models cannot capture. researchgate.net

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemistry applies the principles of quantum mechanics to chemical systems to calculate properties like electronic structure and reactivity. numberanalytics.comunitn.it These methods solve the Schrödinger equation (or approximations of it) for a molecule to determine the energies and distributions of its electrons. numberanalytics.com For a molecule like this compound, these calculations can predict its chemical behavior, particularly in redox and photochemical reactions. rsc.org

Prediction of Redox Potentials and Reaction Mechanisms

Flavins are renowned for their role in redox biochemistry. The redox potential of a molecule measures its tendency to accept or donate electrons. molssi.org Quantum chemical methods, particularly Density Functional Theory (DFT), can be used to calculate the free energy change of a reduction or oxidation reaction, from which the redox potential can be derived. mdpi.com

The prediction of redox potentials for flavins is an active area of research, with machine learning models also being developed to predict these values efficiently for entire classes of proteins like flavoproteins. nih.gov For this compound, calculations would involve optimizing the geometry of both the oxidized and reduced forms of the molecule and then calculating their energies. The energy difference, after accounting for solvation effects, allows for the prediction of its standard redox potential. researchgate.net This is crucial for understanding its potential role in biological electron transfer chains. The general process involves several steps, from geometry optimization to calculating free energy corrections. molssi.org

Table 2: Representative Data from a Quantum Chemical Calculation for Redox Potential This table is illustrative, showing typical parameters calculated to determine the redox potential of a flavin-like molecule.

| Species | Computational Method | Calculated Gibbs Free Energy (Hartree) | Calculated Redox Potential (V vs. SHE) |

|---|---|---|---|

| This compound (Oxidized) | B3LYP/6-31G | -1255.432 | -0.25 (Predicted) |

| This compound (Reduced) | B3LYP/6-31G | -1255.441 |

Characterization of Excited States and Photochemical Properties

The study of how molecules absorb light and what happens afterward is the domain of photochemistry. nih.gov this compound is formed via a photochemical reaction from riboflavin (B1680620), indicating its properties are intrinsically linked to the absorption of light and electronic excited states. scribd.comiastate.edu

Quantum chemical methods like Time-Dependent DFT (TD-DFT) are used to study these excited states. plos.orgmdpi.com These calculations can predict the molecule's absorption spectrum (which wavelengths of light it absorbs), the nature of the electronic transitions (e.g., π → π*), and the properties of the excited states, such as their energy and lifetime. nih.govrsc.org This information is vital for understanding why this compound is an intermediate in riboflavin photolysis and for predicting its subsequent photochemical reactions, such as its breakdown to lumichrome (B1664701). researchgate.netiastate.edu The study of related flavins shows that solvent effects and chemical structure significantly influence their fluorescence and photochemical behavior. researchgate.net

In Silico Prediction of Biological Activity and Metabolic Fates

In silico (computer-based) methods are widely used to predict the biological effects and metabolic fate of chemical compounds early in the drug discovery process. tjnpr.orgnih.goveuropa.eu These approaches use computational models, often based on machine learning, to correlate a molecule's structure with its activity and how it might be processed in the body. nih.govway2drug.com

For this compound, various online tools and software could be used to predict a spectrum of potential biological activities. mdpi.comnih.gov These tools compare the structure of the query molecule to large databases of compounds with known activities and predict the probability of it being active in various assays (e.g., as a kinase inhibitor, an antimicrobial agent, etc.). way2drug.com

Derivatives, Analogues, and Modifications of Hydroxymethylflavin

Structure-Activity Relationship (SAR) Studies of Hydroxymethylflavin Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications to a core structure impact its biological or chemical activity. While direct, extensive SAR studies specifically on this compound derivatives are not widely documented, general principles derived from broader flavin SAR research can be extrapolated.

Flavin derivatives, including those with hydroxymethyl modifications, exhibit structure-dependent properties that influence their redox potentials, enzyme binding affinities, and photophysical characteristics. For example, modifications at positions like the 6- and 8-positions of flavin mononucleotide (FMN) have been shown to linearly affect redox potentials, which in turn impact the reduction rate constants when bound to enzymes like L-lactate oxidase. fishersci.be Similarly, studies on flavin analogues targeting the FMN riboswitch have revealed key principles for productive binding, demonstrating how substitutions can alter binding affinity and biological activity. fishersci.ca

For this compound, the hydroxymethyl group itself (–CH2OH) can serve as a critical point for SAR investigations. Its presence introduces a hydroxyl functionality that can participate in hydrogen bonding, and the methylene (B1212753) group offers a site for steric interactions. Hypothetically, modifications to this hydroxymethyl group, such as oxidation to a formyl or carboxyl group, or esterification/etherification, could significantly alter the compound's polarity, steric bulk, and electronic properties, thereby influencing its interactions with flavoproteins or other biomolecules. For instance, the presence of hydroxyl groups in flavones and flavonols is strongly linked to their antiradical capacity, with a greater number of hydroxyl groups often correlating with increased activity. researchgate.net Although this refers to flavonoids, it underscores the general importance of hydroxyl groups in determining biological activity.

Table 1: General Flavin Modifications and Potential Impact on Activity (Extrapolated from Broader Flavin SAR)

| Modification Site on Flavin Nucleus | Type of Modification | Potential Impact on Activity | Relevant Property Influenced |

| C6 / C8 positions | Substitutions | Redox potential, enzyme binding | Electron density, steric hindrance fishersci.be |

| N10-ribityl side chain | Hydroxyl group modifications | Binding to riboswitches, solubility | Hydrogen bonding, charge fishersci.ca |

| Hydroxymethyl group (e.g., C7 or C8 methyl) | Oxidation, esterification, etherification | Polarity, steric bulk, hydrogen bonding | Enzyme recognition, cellular uptake |

Rational Design and Synthesis of Modified Flavin Compounds for Research Probes

Rational design in chemistry involves using structural and mechanistic insights to design molecules with desired properties or activities. This approach is widely applied in the development of research probes, which are molecules designed to investigate biological processes. nih.govcdutcm.edu.cnuni.lujkchemical.com In the context of flavin chemistry, rational design aims to create modified flavins that can serve as specific inhibitors, fluorescent reporters, or affinity labels for flavoenzymes and other flavin-binding proteins.

For this compound, the hydroxymethyl group offers a clear handle for rational design. This primary alcohol functionality can be readily modified through various chemical reactions to introduce new functionalities without drastically altering the core flavin structure. For example:

Fluorescent Probes: The hydroxymethyl group could be derivatized with fluorophores to create flavin-based fluorescent probes, allowing for real-time monitoring of flavin-dependent enzymatic reactions or cellular localization.

Affinity Labels: Reactive groups (e.g., electrophiles, photoaffinity labels) could be appended to the hydroxymethyl group to covalently label flavin-binding sites in proteins, aiding in the identification of novel flavoproteins or characterization of enzyme mechanisms.

Enzyme Inhibitors/Substrates: Subtle modifications to the hydroxymethyl group could be designed to enhance or diminish binding to specific flavoenzymes, thereby acting as selective inhibitors or alternative substrates, providing insights into enzyme specificity and catalysis.

The synthesis of such modified flavin compounds typically involves multi-step organic synthesis, often starting from riboflavin (B1680620) or other readily available flavin precursors. Strategies include alkylation, acylation, and condensation reactions to introduce or modify substituents on the isoalloxazine ring or the side chain. fishersci.cadsmz.de The presence of the hydroxymethyl group in this compound provides a unique handle for selective functionalization, potentially simplifying synthetic routes compared to modifying less reactive positions on the flavin core.

Chemoenzymatic and Biosynthetic Engineering Approaches to Novel this compound Derivatives

Chemoenzymatic synthesis combines the precision and efficiency of enzymatic reactions with the versatility of traditional chemical synthesis, offering a powerful route for producing complex molecules and their derivatives. guidetopharmacology.orgmitoproteome.orgfishersci.comnih.gov Biosynthetic engineering, on the other hand, involves manipulating the metabolic pathways of microorganisms to produce desired compounds, often leading to the discovery of novel natural products or improved yields of existing ones. guidetopharmacology.orguni.lu

While specific instances of chemoenzymatic or biosynthetic engineering directly targeting novel this compound derivatives are not prominently documented, these approaches hold significant potential for their future production and diversification.

Chemoenzymatic Approaches: Enzymes possess high chemo-, regio-, and stereoselectivity, making them ideal catalysts for specific modifications that are challenging to achieve through purely chemical means. For flavins, enzymes like riboflavin kinase or FAD synthetase are involved in the biosynthesis of FMN and FAD from riboflavin. wikipedia.orgwikipedia.org A chemoenzymatic strategy for this compound derivatives could involve:

Enzymatic Introduction of Hydroxymethyl Groups: Utilizing enzymes capable of C-H hydroxylation or methyl group oxidation on flavin precursors to introduce hydroxymethyl functionalities at specific positions.

Enzymatic Modification of Existing Hydroxymethylflavins: Employing enzymes (e.g., oxidoreductases, transferases) to further transform the hydroxymethyl group (e.g., to a formyl or carboxyl group, or to glycosylate it) or to introduce other substituents onto the flavin scaffold of a this compound.

Kinetic Resolution: Using lipases or other hydrolases for the enantioselective synthesis or resolution of chiral this compound derivatives, if chirality at the hydroxymethyl-bearing carbon is introduced. nih.gov

Biosynthetic Engineering Approaches: Microorganisms are natural producers of various flavins and their derivatives. Biosynthetic engineering can leverage these natural pathways to generate novel flavin compounds. For hydroxymethylflavins, this could involve:

Pathway Manipulation: Modifying the biosynthetic pathways of riboflavin-producing microorganisms (e.g., bacteria or fungi) to redirect metabolic flux towards the production of hydroxymethylated flavins. This might involve introducing genes encoding specific methylases, monooxygenases, or other enzymes that can introduce or modify hydroxymethyl groups on the flavin structure.

Precursor Feeding: Supplying engineered or wild-type strains with precursors that are already hydroxymethylated or can be converted to hydroxymethylated flavin intermediates by the cellular machinery.

Combinatorial Biosynthesis: Combining genes from different flavin biosynthetic pathways to create hybrid pathways that yield novel this compound structures. This approach has been successful in producing diverse polyketide natural products. guidetopharmacology.orguni.lu

These advanced synthetic and engineering strategies offer promising avenues for expanding the chemical space of this compound derivatives, potentially leading to the discovery of compounds with enhanced or novel biological activities for various research and biotechnological applications.

Advanced Research Methodologies and Future Directions in Hydroxymethylflavin Studies

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Hydroxymethylflavin Research

Omics technologies offer a powerful suite of tools for systematically investigating the molecular landscape surrounding this compound. By analyzing the complete sets of genes, proteins, and metabolites, researchers can gain a holistic understanding of its biological context.

Genomics involves the study of an organism's entire genetic material (genome), including the identification of genes and regulatory elements. In this compound research, genomics can be applied to identify genes encoding enzymes responsible for its biosynthesis, modification, or degradation. It can also pinpoint genetic variations that influence this compound levels or its functional pathways.

Proteomics focuses on the large-scale study of proteins (the proteome), including their expression, modifications, and interactions. Through proteomics, researchers can identify specific proteins that bind to this compound, enzymes that catalyze reactions involving it, or protein networks that are modulated in response to its presence or absence.

Metabolomics is the comprehensive analysis of all small-molecule metabolites (the metabolome) within a biological system. This technology is directly relevant to this compound, enabling its detection and quantification, as well as the identification of its precursors and downstream metabolic products. Metabolomics helps to map this compound within broader metabolic pathways and understand its role in cellular processes.

Integrated multi-omics approaches combine data from two or more omics disciplines to provide a more complete and dynamic understanding of biological systems. For this compound, this could involve correlating genomic data (e.g., gene expression changes) with proteomic data (e.g., altered enzyme levels) and metabolomic data (e.g., changes in this compound concentration or related metabolites). This synergistic approach allows researchers to construct detailed molecular landscapes, elucidate regulatory networks, and identify the flow of information from genetic blueprints to functional consequences related to this compound's activity.

Cellular heterogeneity, or the variability among individual cells, is a fundamental aspect of biology that can be obscured by traditional bulk omics analyses. Single-cell omics technologies enable the comprehensive analysis of molecular profiles at the resolution of individual cells, offering unprecedented insights into this heterogeneity. Applying single-cell omics to this compound research can reveal cell-to-cell variations in its synthesis, metabolism, or impact on cellular processes. This is particularly important for understanding its roles in complex tissues where different cell types might exhibit distinct this compound-related activities or responses.

Gene Editing and Genetic Manipulation in Model Organisms to Probe this compound Function

Gene editing and genetic manipulation are indispensable tools for dissecting the precise functions of this compound by allowing targeted alterations to the genes involved in its biology. The CRISPR-Cas9 system has revolutionized this field due to its precision and versatility.

CRISPR-Cas9 can be utilized to create precise genetic modifications, such as knocking out (disabling) specific genes hypothesized to be involved in this compound's biosynthesis, transport, or signaling pathways. This allows researchers to observe the phenotypic consequences of the gene's absence on this compound levels or its related functions. Conversely, "knock-in" strategies can introduce specific mutations to study structure-function relationships of enzymes or proteins interacting with this compound.

Genetic manipulation in various model organisms, including yeast, Drosophila melanogaster, zebrafish, and mice, provides controlled environments to investigate this compound's in vivo roles. Techniques like overexpression (increasing gene product levels) or knockdown (reducing gene product levels) can be employed to perturb this compound-related pathways, thereby revealing its impact on cellular processes, development, or disease models.

Development of Biosensors and Reporter Systems for Real-Time Detection

The ability to detect this compound or its associated activities in real-time within living systems is critical for understanding its dynamic biological roles. This is achieved through the development of specialized biosensors and reporter systems.

Biosensors are analytical devices that convert the presence or concentration of a biological analyte into a measurable signal. For this compound, biosensors could be engineered to directly detect the compound itself, its metabolic products, or the activity of enzymes it influences. Examples include electrochemical biosensors that generate an electrical signal proportional to the analyte concentration, or fluorescent biosensors that emit light upon binding or reaction with this compound.

Reporter systems involve the use of easily detectable genes (reporter genes) whose expression is linked to a specific biological event, allowing for the real-time monitoring of gene regulation or cellular pathways. In this compound research, a reporter system could be constructed by placing a this compound-responsive promoter upstream of a reporter gene (e.g., luciferase or a fluorescent protein). This enables researchers to observe and quantify the cellular response to this compound in real-time, providing insights into its signaling mechanisms or regulatory functions.

Emerging Research Questions and Unexplored Functional Niches of this compound

Despite the potential significance of flavin derivatives, specific research on this compound may present numerous unexplored avenues. Emerging research questions and functional niches for this compound include:

Identification of Specific Binding Partners: Beyond general flavin-binding proteins, what are the unique protein or nucleic acid partners that specifically interact with this compound, and how do these interactions modulate their functions?

Role in Redox Homeostasis: Given its flavin backbone, what is this compound's precise contribution to cellular redox balance, and how does it interact with other antioxidant or pro-oxidant systems?

Metabolic Intermediary or Signaling Molecule?: Is this compound primarily an intermediate in a larger metabolic pathway, or does it possess independent signaling capabilities that trigger specific cellular responses?

Tissue-Specific and Developmental Roles: Does this compound exhibit unique functions or abundance patterns in specific tissues or during critical developmental stages that are yet to be elucidated?

Environmental and Nutritional Influences: How do environmental factors or nutritional status impact the biosynthesis, metabolism, and functional roles of this compound in various organisms?

Therapeutic Potential: Could understanding this compound's functions lead to the discovery of novel therapeutic targets or interventions for diseases where flavin metabolism is implicated?

Challenges and Opportunities in this compound Research

The investigation of this compound, particularly as a less characterized flavin derivative, presents a unique set of challenges and opportunities for the scientific community.

Challenges:

Low Abundance and Isolation: this compound might exist in low concentrations within biological samples, making its isolation, purification, and accurate quantification challenging.

Structural Elucidation and Isomerism: Precisely determining its chemical structure, especially if multiple hydroxymethylation sites are possible on the flavin ring, can be complex.

Cross-Reactivity with Other Flavins: Distinguishing the specific effects and interactions of this compound from other abundant flavin cofactors (like FMN and FAD) can be difficult without highly specific tools.

Translational Gap: Bridging the gap between in vitro biochemical characterization and in vivo physiological relevance remains a significant hurdle.

Computational Modeling: Developing accurate computational models to predict this compound's interactions and metabolic fate requires extensive experimental data, which may currently be limited.

Opportunities:

Advanced Analytical Chemistry: The development of highly sensitive and specific analytical techniques, such as advanced mass spectrometry and NMR spectroscopy, will be crucial for overcoming detection and quantification challenges.

Synthetic Biology Tools: Engineering microbial or cellular systems to overproduce or specifically deplete this compound can provide powerful platforms for functional studies and potential biotechnological applications.

Integration with Artificial Intelligence: Leveraging AI and machine learning for analyzing complex multi-omics datasets can accelerate the discovery of novel correlations and regulatory networks involving this compound.

Biotechnological Applications: A deeper understanding of this compound's properties could lead to its use in enzyme engineering, biosensor development, or as a component in novel biomaterials.

Fundamental Biological Discoveries: The study of this compound has the potential to uncover entirely new aspects of flavin biology, enzyme mechanisms, or metabolic regulation, contributing significantly to fundamental biological knowledge.

Q & A

Q. What steps enhance the reproducibility of this compound-related studies?

- Methodological Answer : Publish detailed synthetic protocols (e.g., reaction times, purification steps) and characterize all novel compounds with elemental analysis. Use standardized reference materials (e.g., NIST-traceable reagents) and participate in interlaboratory comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.